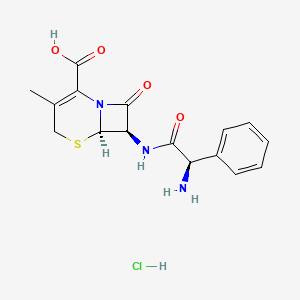

Cephalexin hydrochloride

Vue d'ensemble

Description

Cephalexin hydrochloride, also known as cephalexin, is a cephalosporin antibiotic. It works by fighting bacteria in your body and is used to treat infections caused by bacteria, including upper respiratory infections, ear infections, skin infections, urinary tract infections, and bone infections .

Synthesis Analysis

The synthesis of cephalexin involves the use of very high substrate concentrations which favors the kinetically controlled synthesis with penicillin acylase (PA). This process not only considers Michaelian kinetics but also reduces the rates of the competing reactions of product and acyl donor hydrolysis .Molecular Structure Analysis

The molecular formula of this compound is C16H20ClN3O5S. It has an average mass of 401.865 Da and a monoisotopic mass of 401.081207 Da . The crystal structure of cephalexin monohydrate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques .Chemical Reactions Analysis

Cephalexin has been subjected to various stress conditions such as hydrolytic (acidic, basic, and neutral), oxidative, thermal, and photolytic stresses as per ICH guidelines Q1A (R2) and Q1B. A total of six degradation products were generated in different stress conditions; these were identified and structures were proposed using LC–MS/MS .Physical And Chemical Properties Analysis

Three novel pharmaceutical salts of cephalexin with 2,6-dihydroxybenzoic acid (DHBA), 5-chlorosalicylic acid (CSA) and 5-sulfosalicylic acid (SSA) were found to be crystallized invariably in hydrated forms .Applications De Recherche Scientifique

1. Effluent Treatment in Pharmaceutical Industries

Cephalexin hydrochloride, part of the cephalosporin group, is commonly used in pharmaceutical industries, resulting in effluent containing high chemical oxygen demand (COD), volatile solids, and organic solvents. A study by Saravanane, Murthy, & Krishnaiah (2001) focused on the efficiency of a fluidized bed reactor operated under anaerobic conditions with bioaugmentation to treat this effluent. This research demonstrated that bioaugmentation could effectively treat cephalexin-containing pharmaceutical factory effluent, offering a solution to manage industrial waste in a sustainable manner.

2. Development of Nano-Imprinted Sensing Probes

Recent advancements in nano-technology have utilized cephalexin for developing advanced sensing probes. Kumari & Chandra (2023) explored the creation of a unique trimetallic dendritic nanostructure for the ultrasensitive detection of cephalexin in pharmaceutical formulations. This research, detailed in their study, indicates significant progress in the field of drug analysis and quality control in clinical settings (Kumari & Chandra, 2023).

3. Purification Processes for Therapeutic Use

The purification of cephalexin is crucial for its therapeutic application. Stan, Dumitrache, & Diaconu (2004) highlighted methods for obtaining cephalexin monohydrochloride monohydrate with high solubility and osmotic pressure, ideal for controlled dosage pharmaceutical forms. Their research provides insights into the purification processes that enhance the drug's effectiveness for therapeutic use (Stan, Dumitrache, & Diaconu, 2004).

4. Environmental Impact and Degradation Studies

Cephalexin is also a micropollutant, raising concerns about its environmental impact. Cordeiro et al. (2021) studied the degradation of cephalexin using ultraviolet irradiation and analyzed the by-products and their residual antimicrobial activity. This research is crucial in understanding the environmental impact of cephalexin and developing methods to mitigate its effects (Cordeiro et al., 2021).

5. Synthesis of Liquid Membrane Electrodes

In the field of electrochemistry, research on synthesizing liquid membrane electrodes for this compound has been conducted. Salman et al. (2020) developed this compound sensors using phosphotungstic acid and PVC lattice, demonstrating the potential of such sensors in pharmaceutical formulations analysis (Salman et al., 2020).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S.ClH/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H/t10-,11-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBUIZREQYVRSY-CYJZLJNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208400 | |

| Record name | Cephalexin hydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59695-59-9 | |

| Record name | Cephalexin hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059695599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalexin hydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEPHALEXIN HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH006XJI3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

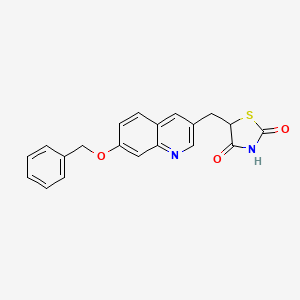

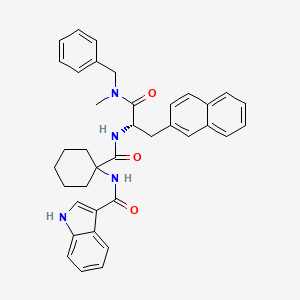

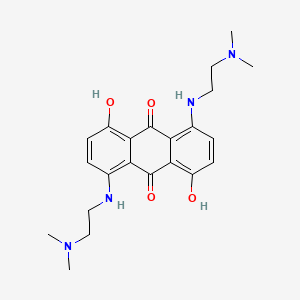

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]benzoate](/img/structure/B1243676.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-((1E)-{2-[(4-fluorobenzyl)oxy]phenyl}methylene)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243677.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohexylmethylidene]-5-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243678.png)

![2-phenoxy-N'-[(1E)-pyridin-2-ylmethylene]propanohydrazide](/img/structure/B1243679.png)

![4-(2,4-dichlorophenoxy)-N'-[(1E)-(3-nitrophenyl)methylene]butanohydrazide](/img/structure/B1243680.png)

![5-methyl-N-[(E)-1-pyridin-4-ylethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1243681.png)